2,2,7,7-Tetramethylocta-3,5-diyne
Description
Significance of Conjugated Diynes in Modern Chemical Synthesis
Conjugated diynes are significant building blocks in modern chemical synthesis due to their versatile reactivity. benthamdirect.com The alternating double and single bonds within their structure allow for resonance stabilization, making them reactive intermediates in polymerization processes. theorango.com They are crucial in the synthesis of complex molecules, including natural products and pharmaceuticals, and are used in the production of polymers and adhesives. numberanalytics.com The rigid and linear nature of the diyne unit is also exploited in the design of molecular wires and other advanced materials. researchgate.net
Conjugated diynes participate in a variety of reactions, including:
Historical Context of 2,2,7,7-Tetramethylocta-3,5-diyne Research
The study of this compound is rooted in the broader history of alkyne chemistry. The synthesis of symmetric diynes was pioneered by Glaser in the 19th century, and this method, along with subsequent modifications like the Hay and Eglinton reactions, remains a fundamental approach for creating such compounds. wikipedia.orgorganic-chemistry.orgrsc.org Early research into the properties of this specific diyne includes a 1968 study on the spectroscopic properties of alkyl and silyl (B83357) acetylenes and polyacetylenes, and a 1977 determination of the enthalpies of formation of liquid acetylenic hydrocarbons. nist.gov A 1978 investigation focused on the electronic states of di-t-butylpolyacetylene radical cations, further elucidating the compound's fundamental characteristics. nist.govnist.gov
Structural Attributes and Reactivity Profiles of Alkynes and Diynes Relevant to this compound
The structure of this compound is defined by a central C-C-C-C single and triple bond framework, with each terminal carbon of the diyne system attached to a bulky tert-butyl group. This steric hindrance significantly influences its reactivity.
Key Structural and Reactivity Features:
Overview of Key Academic Research Trajectories for this compound
Academic research involving this compound has primarily focused on its synthesis and fundamental physicochemical properties. The compound is often synthesized through the oxidative homocoupling of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), a reaction typically achieved using Glaser or Hay coupling conditions. wikipedia.orgorganic-chemistry.org
Key research areas include:
While the steric hindrance of the tert-butyl groups limits some of its reactivity, this feature also makes it a useful model compound for studying the intrinsic properties of a hindered diyne system.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
2,2,7,7-tetramethylocta-3,5-diyne | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVMWFDNPLLHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210211 | |
| Record name | 2,2,7,7-Tetramethylocta-3,5-diyne | |
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Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6130-98-9 | |
| Record name | 2,2,7,7-Tetramethylocta-3,5-diyne | |
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| Record name | Bis(tert-butyl)diacetylene | |
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| Record name | 2,2,7,7-Tetramethylocta-3,5-diyne | |
| Source | EPA DSSTox | |
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| Record name | 2,2,7,7-Tetramethyl-3,5-octadiyne | |
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Synthetic Methodologies for 2,2,7,7 Tetramethylocta 3,5 Diyne and Its Derivatives
Strategies for the Preparation of 2,2,7,7-Tetramethylocta-3,5-diyne
The synthesis of this compound is most commonly achieved through the oxidative homocoupling of a terminal alkyne, specifically 3,3-dimethyl-1-butyne (B43207). Several established methods are utilized for this transformation, primarily the Glaser, Eglinton, and Hay coupling reactions. These methods facilitate the formation of a new carbon-carbon bond between two alkyne units, yielding the symmetrical diyne.
The Glaser coupling reaction, one of the earliest methods for diyne synthesis, typically involves the use of a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like air or oxygen, and a base, often in an amine solvent like pyridine (B92270) or ammonia. wikipedia.orgsynarchive.com A variation of this is the Hay coupling , which employs a catalytic amount of a copper(I)-amine complex, for instance, with N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen as the re-oxidant for the copper catalyst. wikipedia.orgsynarchive.com
The Eglinton coupling offers an alternative pathway, utilizing a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine to mediate the dimerization of the terminal alkyne. synarchive.comorganic-chemistry.orgub.edu This method avoids the need for an external oxidant. The reaction is believed to proceed through the formation of copper(II) alkynyl complexes which then dimerize, followed by a bimetallic reductive elimination to yield the diyne. ub.edu The choice of a specific coupling method can depend on factors such as reaction conditions, substrate tolerance, and desired yield.
| Coupling Reaction | Typical Reagents | Key Features |
| Glaser Coupling | Cu(I) salt (e.g., CuCl), oxidant (e.g., O₂), base (e.g., ammonia, pyridine) | One of the oldest methods for diyne synthesis. wikipedia.orgsynarchive.com |
| Hay Coupling | Catalytic Cu(I) salt with a ligand (e.g., TMEDA), oxidant (O₂) | A modification of the Glaser coupling that is catalytic in copper. wikipedia.orgsynarchive.com |
| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), base (e.g., pyridine) | Does not require an external oxidant. synarchive.comorganic-chemistry.orgub.edu |
Hydroelementation Reactions of this compound
Hydroelementation, the addition of an E-H bond (where E is a main group element) across a carbon-carbon multiple bond, is a powerful tool for the functionalization of alkynes and diynes. For this compound, hydrosilylation and hydroboration are particularly well-studied.
Regioselective and Stereoselective Hydrosilylation Protocols
The addition of a silicon-hydrogen bond across one of the triple bonds of this compound can lead to the formation of silyl-substituted enynes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are highly dependent on the steric bulk of the diyne and the catalytic system employed.
In the case of this compound, its significant steric hindrance, imparted by the tert-butyl groups, plays a crucial role in directing the outcome of hydrosilylation. Research has shown that the reaction of this bulky diyne exclusively yields the mono-hydrosilylation product. rsc.org The addition of the Si-H bond occurs in a syn-manner across one of the alkyne units. rsc.org
The regioselectivity of the addition is also well-defined. The silyl (B83357) group (R₃Si) attaches to the internal carbon atom of the diyne system, while the hydrogen atom adds to the external carbon. This results in the formation of a (Z)-2-silyl-1,3-enyne. This outcome is consistent with hydrosilylation reactions of other symmetrically substituted 1,3-diynes. rsc.org
Bis-hydrosilylation, the addition of two Si-H bonds across both alkyne moieties of a diyne, leads to the formation of bis-silyl-substituted 1,3-dienes. While this transformation has been achieved for less sterically hindered diynes, often under more forcing reaction conditions, it is not a favorable pathway for this compound. rsc.orgnih.gov The pronounced steric bulk of the tert-butyl groups effectively prevents the second hydrosilylation step from occurring. rsc.org For other dialkyl-substituted diynes with less bulky substituents, bis-silylated adducts can be obtained, particularly when using certain platinum catalysts. nih.gov
The choice of catalyst is paramount in controlling the efficiency and selectivity of the hydrosilylation of diynes. Platinum-based catalysts are among the most effective and widely used for this transformation. mdpi.comnih.gov
Karstedt's catalyst , a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a highly active and common catalyst for hydrosilylation reactions. matthey.comwikipedia.orgheraeus-precious-metals.comchemicalbook.com It has been specifically employed in the hydrosilylation of this compound, leading to the exclusive formation of the mono-silylated enyne. rsc.org The high activity of Karstedt's catalyst allows the reaction to proceed under relatively mild conditions. matthey.com
While platinum catalysts are prevalent, other transition metal catalysts, such as those based on cobalt, have also been developed for the hydrosilylation of 1,3-diynes. nih.govrsc.org These systems can also exhibit high regio- and stereoselectivity, often favoring the formation of the (E)-2-silyl-1,3-enyne through syn-addition to one of the triple bonds. nih.govrsc.org The steric hindrance of the catalyst's ligands can also play a role in the selectivity of the reaction. mdpi.com
| Catalyst | Substrate | Product Type | Key Features |
| Karstedt's Catalyst | This compound | Mono-hydrosilylation | Exclusive formation of the (Z)-2-silyl-1,3-enyne due to steric hindrance. rsc.org |
| Co(acac)₂/dppp | Various 1,3-diynes | Mono-hydrosilylation | High regio- and stereoselectivity for a range of diynes. nih.gov |
Hydroboration Approaches with this compound
Hydroboration, the addition of a boron-hydrogen bond to a carbon-carbon multiple bond, provides a pathway to organoborane intermediates that can be further transformed into a variety of functional groups. The hydroboration of this compound has been accomplished with high selectivity using sterically hindered boranes.
A non-catalytic approach using disiamylborane (B86530) (bis(3-methyl-2-butyl)borane) has been shown to be highly effective for the mono-hydroboration of this compound. rsc.org The reaction proceeds with high regio- and stereoselectivity, with the boryl group adding to an internal carbon and the hydrogen to the external carbon of the diyne in a syn-fashion. This leads to the formation of a (Z)-enynylborane intermediate. Due to the steric bulk of both the diyne and the borane (B79455) reagent, the formation of bis-hydroboration products is significantly suppressed, with only trace amounts being observed. rsc.org The less bulky dicyclohexylborane can also be used for the hydroboration of symmetrical dialkyl-substituted 1,3-diynes. rsc.org
The resulting enynylborane can be subsequently oxidized, for example with sodium hydroxide (B78521) and hydrogen peroxide, to yield α,β-acetylenic ketones in high yields. rsc.org Alternatively, protonolysis of the enynylborane with an acid like acetic acid can produce the corresponding (Z)-enyne. rsc.org
| Reagent | Substrate | Product Type | Key Features |
| Disiamylborane | This compound | Mono-hydroboration | High regio- and stereoselectivity, leading to (Z)-enynylboranes. rsc.org |
| Dicyclohexylborane | Symmetrical dialkyl-substituted 1,3-diynes | Mono- or Bis-hydroboration | Can lead to bis-hydroboration products with less hindered diynes. rsc.org |
Selective Monohydroboration of 1,3-Diynes
The selective monohydroboration of conjugated 1,3-diynes provides a pathway to valuable boryl-substituted 1,3-enynes. In the case of symmetrically substituted diynes, the regioselectivity of the hydroboration is a key consideration. Research has demonstrated the successful non-catalytic monohydroboration of this compound using disiamylborane (bis(3-methyl-2-butyl)borane). archive.org This reaction proceeds with high regio- and stereoselectivity when a slight excess of the borane reagent is used at controlled temperatures. archive.org
The reaction involves the syn-addition of the B-H bond across one of the triple bonds, yielding an enynylborane intermediate. Subsequent treatment of this intermediate allows for further functionalization. For instance, oxidation with hydrogen peroxide in a basic medium affords α,β-acetylenic ketones in high yields. archive.org Alternatively, protonolysis with an acid like acetic acid can be used to produce the corresponding (Z)-enyne. archive.org
A stepwise reduction approach has also been described for sterically hindered diynes like this compound. archive.org This method involves an initial reaction with one equivalent of dicyclohexylborane, followed by protonolysis, to yield the corresponding enyne. archive.org This intermediate can then undergo a second hydroboration step. archive.org
Steric and Electronic Influences on Hydroboration Reactivity
The steric bulk of the substituents on the 1,3-diyne framework plays a crucial role in directing the reactivity during hydroboration. The large tert-butyl groups of this compound significantly hinder the approach of the hydroborating agent. archive.org This steric hindrance is a determining factor in the selectivity of the reaction.
While less hindered diynes can readily undergo bishydroboration, the reaction of this compound with disiamylborane yields only trace amounts of the bishydroboration product. archive.org The steric crowding around the remaining alkyne in the monohydroborated intermediate prevents a second hydroboration from occurring to any significant extent. This effect allows for the selective synthesis of monohydroborated products, which can be valuable synthetic intermediates. archive.org Further reduction of the intermediate enyne to a cis,cis-diene can be achieved by using a different, less sterically demanding borane reagent in a subsequent step. archive.org
| Reactant | Reagent | Conditions | Product Type | Yield | Citation |
| This compound | 1. Disiamylborane (1.1 eq) | 0–5 °C, 3 h | Monohydroborated intermediate | High | archive.org |
| (Intermediate from above) | 2. NaOH/H₂O₂ | - | α,β-Acetylenic ketone | >70% | archive.org |
| This compound | 1. Dicyclohexylborane (1 eq) | - | Enyne intermediate | - | archive.org |
| (Enyne intermediate from above) | 2. Disiamylborane; 3. Protonolysis | - | cis,cis-Diene | - | archive.org |
Hydromagnesation and Related Hydroelementation Reactions
Hydromagnesation represents another class of hydroelementation reactions applicable to diynes. While specific studies on the hydromagnesation of this compound are not prevalent in the reviewed literature, related hydroelementation processes such as hydrosilylation have been documented.
Hydrosilylation of this compound with triethylsilane has been achieved using a heterogeneous catalyst based on rhodium nanoparticles. researchgate.net This reaction demonstrates another pathway for the functionalization of this sterically hindered diyne. researchgate.net
| Reactant | Reagent | Catalyst | Product Type | Citation |
| This compound | Triethylsilane | Rh nanoparticles | Silyl-substituted enyne | researchgate.net |
Cycloaddition and Cyclization Reactions Involving this compound
The conjugated diyne system of this compound is a potential candidate for various cycloaddition and cyclization reactions. However, its reactivity is again tempered by steric factors.
Azide-Alkyne Cycloaddition Pathways
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, typically requires a terminal alkyne. As this compound is an internal diyne, it is not a suitable substrate for the standard CuAAC reaction. While other cycloaddition pathways exist for internal alkynes, specific studies detailing the reaction of this compound with azides were not identified in the surveyed literature.
Reactions with Metal Vinylidene Fragments
Reactions of alkynes with metal vinylidene complexes can lead to a variety of metallacyclic products through cycloaddition pathways. However, a review of available literature did not yield specific examples of reactions between this compound and metal vinylidene fragments.
Dimerization and Polymerization Processes
The formation of this compound itself is a dimerization process. It can be formed via the oxidative homocoupling of a terminal alkyne, 3,3-dimethylbutyne (tert-butylacetylene). In a study investigating the mechanism of copper(II) acetate-accelerated azide-alkyne cycloadditions, this compound was isolated as a co-crystallized side product. nih.gov Its formation is attributed to the Glaser-Hay coupling of 3,3-dimethylbutyne, which occurs in the presence of the copper catalyst. nih.gov This highlights that the dimerization of the parent terminal alkyne is a key synthetic route to the title compound.
Regarding polymerization, the significant steric hindrance from the tert-butyl groups would be expected to strongly inhibit or prevent polymerization processes that require the close approach of monomer units. Specific studies detailing the successful polymerization of this compound were not found in the researched materials.
Derivatization and Functionalization of this compound Adducts
The derivatization and functionalization of adducts of this compound, particularly its dicobalt hexacarbonyl complex, offer a powerful strategy for the introduction of a wide range of functional groups. The primary method utilized for this purpose is the Nicholas reaction, a well-established organometallic transformation that leverages the ability of a dicobalt hexacarbonyl moiety to stabilize a propargylic cation. nrochemistry.comwikipedia.orgresearchgate.net This stabilization facilitates the reaction of the otherwise unstable cation with a diverse array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the positions adjacent to the alkyne.
The process begins with the complexation of this compound with dicobalt octacarbonyl, Co₂(CO)₈, to form the stable hexacarbonyl dicobalt adduct. wikipedia.org This adduct can then be activated by a Brønsted or Lewis acid to generate a stabilized propargylic cation. nrochemistry.comwikipedia.org The subsequent addition of a nucleophile, followed by oxidative decomplexation, yields the functionalized alkyne. nrochemistry.com
The versatility of the Nicholas reaction allows for the introduction of a wide variety of functional groups through the use of different nucleophiles. The following table summarizes some of the potential derivatization and functionalization reactions of the dicobalt hexacarbonyl adduct of this compound based on the general principles of the Nicholas reaction.
Table 1: Potential Derivatization of this compound Adducts via the Nicholas Reaction
| Nucleophile | Reagent Type | Resulting Functional Group | Potential Product Structure |
| Allylsilanes | Organosilicon | Allyl | 4-Allyl-2,2,7,7-tetramethylocta-3,5-diyne |
| Silyl enol ethers | Organosilicon | β-Ketoalkyl | 4-(2-Oxoalkyl)-2,2,7,7-tetramethylocta-3,5-diyne |
| Grignard reagents | Organomagnesium | Alkyl/Aryl | 4-Alkyl/Aryl-2,2,7,7-tetramethylocta-3,5-diyne |
| Organocuprates | Organocopper | Alkyl/Aryl | 4-Alkyl/Aryl-2,2,7,7-tetramethylocta-3,5-diyne |
| Organozinc reagents | Organozinc | Alkyl/Aryl | 4-Alkyl/Aryl-2,2,7,7-tetramethylocta-3,5-diyne |
| Electron-rich arenes | Aromatic | Aryl | 4-Aryl-2,2,7,7-tetramethylocta-3,5-diyne |
| Alcohols | Oxygen Nucleophile | Alkoxy | 4-Alkoxy-2,2,7,7-tetramethylocta-3,5-diyne |
| Water | Oxygen Nucleophile | Hydroxyl | 4-Hydroxy-2,2,7,7-tetramethylocta-3,5-diyne |
| Amines | Nitrogen Nucleophile | Amino | 4-Amino-2,2,7,7-tetramethylocta-3,5-diyne |
| Thiols | Sulfur Nucleophile | Thioether | 4-(Alkyl/Arylthio)-2,2,7,7-tetramethylocta-3,5-diyne |
| Phosphines | Phosphorus Nucleophile | Phosphonium salt | 4-Phosphonium-2,2,7,7-tetramethylocta-3,5-diyne |
The intramolecular version of the Nicholas reaction also presents a viable pathway for the synthesis of cyclic structures incorporating the this compound framework. nih.gov By tethering a nucleophilic group to the diyne backbone, subsequent acid-catalyzed cyclization of the cobalt-complexed intermediate can lead to the formation of various ring systems. This approach has been successfully employed in the synthesis of strained cyclooctynes and other complex cyclic molecules. nih.gov
The choice of reaction conditions, including the Lewis acid, solvent, and temperature, can influence the outcome and stereoselectivity of the Nicholas reaction. nrochemistry.com Following the nucleophilic addition, the cobalt carbonyl protecting group is typically removed through oxidative methods, such as treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) or iodine, to afford the free functionalized diyne. nrochemistry.comuwindsor.ca
The ability to introduce a wide range of functionalities onto the this compound scaffold through its cobalt carbonyl adducts highlights the synthetic utility of this approach in constructing more complex and tailored molecular architectures.
Mechanistic Investigations of Reactions Involving 2,2,7,7 Tetramethylocta 3,5 Diyne
Elucidation of Catalyst Activity and Selectivity in Organometallic Transformations
The reactivity of 2,2,7,7-tetramethylocta-3,5-diyne in the presence of transition metal catalysts is a subject of significant academic interest. The interplay between the electronic nature of the conjugated diyne and the steric demands of the tert-butyl substituents provides a rich platform for mechanistic exploration.
Copper-Catalyzed Cycloaddition Mechanisms
While specific studies on the copper-catalyzed cycloaddition reactions of this compound are not extensively documented, the mechanistic principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions provide a framework for understanding potential pathways. nih.gov In a typical CuAAC reaction, a copper(I) catalyst activates a terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with an azide (B81097) in a stepwise manner to yield a triazole product.
Given that this compound is an internal diyne, its reactivity in a traditional CuAAC is expected to be low. However, modifications to the catalytic system, such as the use of specialized ligands or reaction conditions, could potentially facilitate cycloaddition. The significant steric hindrance imposed by the tert-butyl groups would likely play a crucial role in the accessibility of the alkyne units to the copper catalyst, potentially leading to low reaction rates or requiring more forcing conditions.
Platinum- and Rhodium-Catalyzed Hydrosilylation Mechanisms
The hydrosilylation of alkynes, a powerful method for the synthesis of vinylsilanes, is commonly catalyzed by platinum and rhodium complexes. The mechanism of these reactions is heavily influenced by the nature of the catalyst, the silane (B1218182), and the alkyne substrate.
With platinum catalysts, the reaction is generally understood to proceed via the Chalk-Harrod mechanism or a modified version thereof. This mechanism involves the oxidative addition of the silane to the platinum(0) center, followed by coordination of the alkyne, migratory insertion of the alkyne into the Pt-H or Pt-Si bond, and finally, reductive elimination to yield the vinylsilane product and regenerate the catalyst. For a sterically hindered diyne like this compound, the coordination and insertion steps would be significantly affected by the bulky tert-butyl groups, likely influencing the regioselectivity of the silane addition. The use of bulky phosphine (B1218219) ligands on the platinum center can further modulate the selectivity of the hydrosilylation reaction. nih.gov
Rhodium-catalyzed hydrosilylation can proceed through several proposed mechanisms, and the specific pathway is often dependent on the catalyst and substrates. The steric bulk of this compound would be a determining factor in the regiochemical outcome of the reaction, favoring the approach of the catalyst to the less sterically encumbered position of the triple bonds.
Mechanistic Insights into Iridium Complex Reactions with Diynes
Iridium complexes have emerged as versatile catalysts for a variety of transformations involving unsaturated substrates. In the context of diynes, iridium catalysts can facilitate reactions such as hydrosilylation and cycloadditions. nih.govnih.gov Mechanistic studies on the iridium-catalyzed hydrosilylation of internal alkynes have highlighted the importance of both electronic and steric effects in controlling the regioselectivity of the reaction. nih.gov The coordination of the alkyne to the iridium center is a key step, and the directing effects of functional groups on the substrate can play a significant role. nih.gov
For this compound, the interaction with an iridium catalyst would be governed by the steric repulsion between the tert-butyl groups and the ligands on the iridium center. This could lead to selective activation of one of the alkyne units or potentially facilitate intramolecular cyclization reactions. DFT calculations on related systems have shown that the reaction mechanism can be either concerted or stepwise, depending on the specific iridium complex and the substrate. nih.gov
Pathways for Regioselective and Stereoselective Product Formation
The formation of specific regio- and stereoisomers in reactions of this compound is a direct consequence of the interplay between steric and electronic factors.
Influence of Steric Hindrance on Reaction Outcome
The most prominent feature of this compound is the presence of two bulky tert-butyl groups. This steric hindrance has a profound impact on the approach of reactants and catalysts to the diyne core. libretexts.orgyoutube.com In any reaction involving this substrate, the transition state that minimizes steric repulsion will be favored.
For instance, in a hydrosilylation reaction, the silyl (B83357) group will preferentially add to the carbon atom of the alkyne that is less sterically shielded. This is a common observation in the hydrosilylation of unsymmetrical internal alkynes, where the regioselectivity is often dictated by the steric bulk of the substituents. pkusz.edu.cnnih.gov The use of sterically demanding bases in elimination reactions is another example where steric hindrance dictates the major product, favoring the formation of the less substituted alkene (Hofmann product). youtube.com Similarly, in cycloaddition reactions, the facial selectivity would be controlled by the steric bulk, directing the incoming reactant to the less hindered face of the diyne.
The table below illustrates the general principle of how increasing steric hindrance can affect reaction rates and product distribution in related systems.
| Substrate | Relative Reaction Rate | Major Product |
| But-2-yne | Fast | - |
| 2,2,5,5-Tetramethylhex-3-yne | Slow | Addition across the triple bond |
| This compound | Very Slow | Reaction at the less hindered alkyne |
This table is a generalized representation based on established principles of steric hindrance.
Electronic Effects in Diyne Reactivity
The conjugated π-system of this compound also plays a critical role in its reactivity. The delocalization of electrons across the two triple bonds influences the electron density at each carbon atom, which in turn affects the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov The incorporation of conjugated diynes into materials can lead to interesting optoelectronic properties due to the extended π-system. elsevierpure.comresearchgate.net
The electronic nature of the conjugated system can be probed by techniques such as UV-Vis spectroscopy and computational methods. These studies can provide insights into the HOMO-LUMO gap of the molecule, which is a key parameter in understanding its electronic transitions and reactivity in pericyclic reactions. nih.gov
Intermediate Characterization and Transition State Analysis
Detailed analysis of reaction intermediates and transition states is fundamental to understanding the stepwise progression of a chemical transformation. For reactions involving this compound, there is no specific information available in the current scientific literature regarding the characterization of such transient species.
The study of reaction kinetics through real-time monitoring techniques provides invaluable data on reaction rates, orders, and the influence of various parameters on the reaction pathway. Techniques such as stopped-flow spectroscopy, in-situ NMR, or rapid-scan infrared spectroscopy are commonly employed for this purpose. A thorough review of existing literature indicates that no studies have been published detailing the use of real-time monitoring techniques to investigate the kinetics of reactions involving this compound.
The isolation and structural elucidation of key reaction intermediates can provide definitive proof of a proposed reaction mechanism. This often involves a combination of chromatographic separation at low temperatures and spectroscopic analysis (e.g., X-ray crystallography, NMR, mass spectrometry). Extensive searches have not yielded any reports on the successful isolation and structural analysis of intermediates in reactions where this compound is a reactant.
Computational and Theoretical Chemistry Studies of 2,2,7,7 Tetramethylocta 3,5 Diyne Systems
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has become a important method in computational organic chemistry for elucidating reaction mechanisms. rsc.orgmdpi.com By calculating the potential energy surface of a reaction, DFT can provide critical insights into the feasibility of proposed pathways, the nature of transition states, and the factors governing selectivity. For systems like 2,2,7,7-tetramethylocta-3,5-diyne, DFT can be particularly useful in understanding how the bulky tert-butyl groups influence reactivity.
DFT is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.org In reactions involving unsymmetrical reagents, DFT can be used to calculate the energies of the different possible transition states leading to various regioisomeric products. The pathway with the lowest energy barrier will be the most favored, thus predicting the major product. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can explain the regioselectivity in reactions like the Diels-Alder reaction by analyzing the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.org For substituted diynes, the electronic effects of the substituents play a crucial role in determining the orbital coefficients and thus the regiochemical outcome. wikipedia.org While specific predictions for this compound are not documented in the searched literature, the established methodologies could be applied to predict its behavior in various cycloaddition reactions.
DFT calculations provide detailed information about the electronic structure and bonding within a molecule. rsc.orgrsc.org For this compound, DFT could be used to analyze the electron density distribution, the nature of the carbon-carbon triple bonds, and the electronic influence of the tert-butyl groups. Such analyses can reveal insights into the molecule's stability and reactivity. For example, in substituted diphenyl butadiynes, DFT studies have shown that the electronic properties and intramolecular charge transfer are significantly influenced by the substituents. rsc.org The bulky tert-butyl groups in this compound are expected to have a significant steric and electronic effect, which could be quantified through DFT analysis.
Molecular Orbital Analysis of this compound Reactivity
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The shapes and energies of the frontier molecular orbitals, the HOMO and LUMO, are particularly important in determining how a molecule will interact with other reagents. wikipedia.orgresearchgate.net
In polyacetylene chains, the π-electrons are delocalized across the conjugated system, leading to the formation of molecular orbitals that extend over a significant portion of the molecule. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of these systems. For substituted polyacetylenes, the nature and position of the substituents can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. dtic.mil For this compound, the tert-butyl groups, being electron-donating, would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and reaction with electrophiles. A detailed MO analysis using computational methods would provide a quantitative picture of these effects. The energy diagram of the formation of π orbitals in polyacetylene of different lengths shows how the HOMO-LUMO gap changes with conjugation. researchgate.net
Thermodynamics of Reactions Involving this compound
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the heat change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org It is a crucial value for calculating the enthalpy changes of reactions. libretexts.orgyoutube.comscienceready.com.au For this compound, the experimental enthalpy of formation for the liquid state has been determined.
Table 1: Thermodynamic Data for this compound
| Property | Value (kJ/mol) | Method |
| Enthalpy of formation (liquid) | 156.1 ± 2.0 | Ccb |
Source: NIST WebBook Method: Ccb refers to combustion calorimetry.
Computational methods, such as high-level ab initio calculations, can also be used to predict enthalpies of formation with high accuracy, often complementing experimental data, especially for unstable or difficult-to-handle compounds.
Free Energy Profiles of Diyne Transformations
A detailed computational analysis of the free energy profiles for the transformations of this compound is not available in the peer-reviewed literature.
Advanced Spectroscopic and Structural Elucidation in 2,2,7,7 Tetramethylocta 3,5 Diyne Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of 2,2,7,7-tetramethylocta-3,5-diyne. Due to the molecule's high degree of symmetry (C₂h), with a center of inversion between C-4 and C-5, its NMR spectra are expected to be remarkably simple.
The ¹H NMR spectrum would be dominated by a single, sharp resonance corresponding to the 18 chemically equivalent protons of the two tert-butyl groups. In contrast, a potential unsymmetrical regioisomer, such as 2,2,8,8-tetramethylnona-3,5-diyne, would display two distinct signals for the non-equivalent tert-butyl groups, immediately highlighting the structural difference.
In the ¹³C NMR spectrum of this compound, three distinct signals are predicted:
A signal for the methyl carbons (C1 and C8).
A signal for the quaternary carbons (C2 and C7).
A signal for the sp-hybridized alkyne carbons (C3, C4, C5, and C6). The sp-hybridized carbons of alkynes typically resonate in the range of 65–100 ppm. openochem.org
The number of signals directly confirms the symmetrical nature of the molecule. Any deviation from this pattern would indicate the presence of a different regioisomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -C(CH₃)₃ | ~1.2 | Singlet |
| ¹³C | -C (CH₃)₃ | ~30 | Quartet |
| ¹³C | -C (CH₃)₃ | ~28 | Singlet |
| ¹³C | -C≡C- | 70-90 | Singlet |
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming atomic connectivity. nih.govnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show a clear cross-peak connecting the proton signal of the tert-butyl groups to the methyl carbon signal in the ¹³C dimension. This provides definitive proof of the C-H bond connectivity.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (like NOESY) detect through-space interactions between protons that are in close proximity. While the rigid, linear nature of the diyne core limits conformational flexibility, NOE spectroscopy could be used to confirm the spatial relationship between the tert-butyl groups and other parts of the molecule in more complex derivatives or in co-crystal structures. 2D NMR is particularly valuable for resolving overlapping signals in complex mixtures. nih.gov
When this compound is functionalized with heteroatoms like silicon or phosphorus, NMR spectroscopy of these specialist nuclei becomes a primary characterization tool.
²⁹Si NMR: For silyl-containing derivatives, such as those where silyl (B83357) groups cap the ends of a polyyne chain, ²⁹Si NMR is essential. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment, providing direct evidence of successful functionalization and information about the nature of the silicon substituents. Research on silyl-substituted polyacetylenes has demonstrated the utility of this technique. nist.gov
³¹P NMR: In derivatives containing phosphine (B1218219) or phosphonate (B1237965) groups, ³¹P NMR is exceptionally informative. researchgate.nethuji.ac.il The phosphorus nucleus has a wide chemical shift range, making it a sensitive probe of its coordination number and chemical environment. huji.ac.ilorganicchemistrydata.org For example, if the diyne were incorporated into a phosphine ligand that subsequently coordinates to a metal center, the ³¹P chemical shift would change significantly upon coordination. Furthermore, coupling between the ³¹P nucleus and the metal center (e.g., ¹⁹⁵Pt or ¹⁰³Rh) would provide definitive evidence of complex formation and could help elucidate the structure of the resulting complex. rsc.orgnih.gov
Table 2: Representative ³¹P NMR Data for a Hypothetical Phosphine Derivative and its Metal Complex
| Compound | Description | Plausible ³¹P Chemical Shift (ppm) | Plausible Coupling Constant (Hz) |
| (t-Bu-C≡C)₂-R-PPh₂ | Free Ligand | -10 to -30 | - |
| [PtCl₂((t-Bu-C≡C)₂-R-PPh₂)₂] | Platinum(II) Complex | +15 to +40 | ¹J(Pt-P) ≈ 2400-3500 |
X-ray Diffraction Studies for Solid-State Molecular Architectures
X-ray diffraction on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is unparalleled for confirming stereochemistry and determining detailed bonding parameters. spuvvn.edujocpr.com
For a molecule like this compound, a single-crystal X-ray structure would serve as the ultimate proof of its identity. It would unambiguously confirm the connectivity, verifying that the tert-butyl groups are located at the 2 and 7 positions, thus distinguishing it from any other regioisomer. The analysis would also reveal the near-linear geometry of the C-C≡C-C≡C-C backbone, which is characteristic of conjugated diyne systems. For derivatives containing stereocenters, X-ray diffraction is the gold standard for assigning the absolute configuration.
In the field of organometallic chemistry, X-ray diffraction is critical for understanding how ligands like this compound interact with metal centers. researchgate.netbeloit.edu If this diyne were used as a ligand to form a metal complex, a crystal structure of the product would provide a wealth of information. ijcce.ac.irresearchgate.net
Key parameters that can be elucidated include:
Coordination Geometry: The analysis would reveal the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and the coordination mode of the diyne ligand (e.g., η²-coordination where one of the alkyne units binds side-on to the metal).
Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths and the bond angles within the complex provide deep insights into the nature and strength of the coordination bonds. chalmers.se For instance, a slight lengthening of the coordinated C≡C bond compared to the uncoordinated bond would be expected, providing evidence of π-backbonding from the metal to the ligand.
Table 3: Plausible X-ray Crystallographic Data for a Hypothetical Platinum Complex of this compound
| Parameter | Description | Representative Value |
| Crystal System | The crystal lattice system | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| Pt-C Bond Length | Distance from Pt to coordinated alkyne carbon | 2.10 - 2.20 Å |
| C≡C Bond Length (coordinated) | Length of the alkyne bond bound to the metal | 1.25 - 1.28 Å |
| C-Pt-C Angle | Angle within the metallacyclopropane ring | ~35 - 40° |
| C≡C-C Angle | Angle showing deviation from linearity upon coordination | ~160 - 170° |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a cornerstone analytical technique for the elucidation of molecular structures, providing precise information on the molecular weight and elemental composition of a compound, as well as insights into its structural features through the analysis of fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula and offers clues into the stability of the molecular ion and its subsequent decomposition pathways.
The high-resolution mass spectrum of this compound would show a molecular ion peak ([M]⁺) that corresponds to its exact mass. The molecular formula of the compound is C₁₂H₁₈, leading to a calculated monoisotopic mass of 162.1408 Da. The experimentally observed molecular ion peak would be very close to this value, confirming the elemental composition.
The ionization energy, which is the minimum energy required to remove an electron from a molecule to form a cation, has been determined for this compound using photoelectron spectroscopy. The vertical ionization energy is reported to be 8.61 ± 0.02 eV. nist.govnist.gov The appearance energy of the molecular ion ([C₁₂H₁₈]⁺) has been measured to be 8.82 ± 0.04 eV. nist.govnist.gov
Table 1: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
| 162 | [C₁₂H₁₈]⁺ | [C₁₂H₁₈]⁺ | Molecular Ion |
| 147 | [C₁₁H₁₅]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |
| 105 | [C₈H₉]⁺ | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
| 57 | [C₄H₉]⁺ | [C(CH₃)₃]⁺ | tert-Butyl cation |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and understanding the electronic properties of molecules. For this compound, these techniques provide characteristic signatures of its diyne core and conjugated π-system.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. In the case of this compound, the key functional group is the internal diyne.
Due to the symmetry of the molecule, the C≡C stretching vibration of the internal alkyne is expected to be weak in the IR spectrum. libretexts.org Symmetrically substituted alkynes can even be IR-inactive for this stretching mode. However, in this compound, slight asymmetries in the solid state or in solution may allow for a weak absorption. The characteristic region for C≡C stretching in internal alkynes is around 2260-2100 cm⁻¹. orgchemboulder.comquimicaorganica.org The spectrum would also be dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the methyl groups of the tert-butyl substituents.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | -CH₃ (in tert-butyl) | 2970 - 2870 | Strong |
| C≡C stretch | Internal Diyne | 2260 - 2100 | Weak to Very Weak |
| C-H bend | -CH₃ (in tert-butyl) | 1470 - 1365 | Medium to Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is particularly sensitive to the extent of conjugation in a molecule.
The conjugated diyne system in this compound is a chromophore that absorbs in the ultraviolet region. The π → π* transitions of the conjugated triple bonds are responsible for this absorption. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the λ_max. utoronto.cadocbrown.info
While the specific experimental UV-Vis spectrum for this compound was not found in the searched literature, it is expected to exhibit absorption at a longer wavelength compared to a simple, non-conjugated alkyne. For comparison, non-conjugated alkynes absorb at much shorter wavelengths, typically below 200 nm. The presence of two conjugated triple bonds will significantly shift the absorption into the accessible UV region.
Table 3: Expected UV-Visible Absorption for this compound
| Electronic Transition | Chromophore | Expected λ_max (nm) |
| π → π* | Conjugated Diyne | > 200 |
Applications of 2,2,7,7 Tetramethylocta 3,5 Diyne in Directed Synthesis and Materials Precursors
Role of 2,2,7,7-Tetramethylocta-3,5-diyne as a Building Block in Organic Synthesis
The unique structure of this compound, characterized by its conjugated diyne system and terminal tert-butyl groups, makes it a subject of interest in synthetic organic chemistry. These bulky substituents provide steric protection to the reactive alkyne units, allowing for selective transformations and the construction of intricate molecular frameworks.
Precursors to Functionalized Enynes and Dienes
While direct, extensive research on the conversion of this compound into a wide array of functionalized enynes and dienes is not broadly documented, the fundamental reactivity of the diyne core suggests its potential in such transformations. The partial reduction of one of the triple bonds could theoretically yield the corresponding enyne, 2,2,7,7-tetramethylocta-3-en-5-yne. Further controlled hydrogenation would lead to the formation of the conjugated diene, 2,2,7,7-tetramethylocta-3,5-diene. The conditions for these reductions would need to be carefully optimized to achieve selectivity due to the steric hindrance from the tert-butyl groups.
| Product | Potential Synthetic Route |
| 2,2,7,7-Tetramethylocta-3-en-5-yne | Partial hydrogenation/reduction of one alkyne |
| 2,2,7,7-Tetramethylocta-3,5-diene | Controlled hydrogenation/reduction of both alkynes |
This table represents theoretical transformations based on the fundamental reactivity of diynes.
Synthesis of Complex Organic Architectures
The rigid, linear structure of this compound makes it an attractive building block for creating larger, well-defined molecular architectures. Its diyne functionality is suitable for various coupling reactions, such as the Glaser or Hay coupling, to extend the polyyne chain. Although specific examples utilizing this particular diyne in the synthesis of highly complex natural products or macrocycles are not prevalent in the literature, its structural motifs are relevant to the construction of molecular wires and other nanostructures.
Advanced Materials Science Applications
In materials science, the focus on this compound stems from its potential to create rigid, conjugated systems. These properties are highly desirable for the development of novel polymers and organic electronic materials.
Monomer in Polymerization Reactions
Diynes are well-known monomers for the synthesis of conjugated polymers through topochemical polymerization or other polymerization techniques. While specific studies detailing the polymerization of this compound are limited, related diynes undergo solid-state polymerization upon exposure to UV or gamma radiation, yielding highly ordered polydiacetylene chains. The resulting polymers exhibit interesting optical and electronic properties. The bulky tert-butyl groups of this compound would significantly influence the packing in the solid state and, consequently, the polymerizability and properties of the resulting material.
Synthesis of Silsesquioxane-Substituted Compounds
Polyhedral oligomeric silsesquioxanes (POSS) are cage-like molecules that can be functionalized to create hybrid organic-inorganic materials. The alkyne units of diynes can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to attach the diyne to azide-functionalized POSS cages. While direct synthesis using this compound is not prominently reported, the methodology allows for the incorporation of diyne linkers into silsesquioxane frameworks, leading to materials with enhanced thermal stability and tailored electronic properties.
Formation of π-Conjugated Systems
The core of this compound is a π-conjugated system. This inherent electronic structure makes it a candidate for incorporation into larger conjugated materials, such as conjugated microporous polymers (CMPs). Through reactions like Sonogashira or Glaser-Hay coupling, this diyne could be linked with other aromatic or unsaturated monomers to build extended, three-dimensional π-conjugated networks. Such materials are investigated for applications in gas storage, catalysis, and organic electronics due to their high porosity and charge transport capabilities.
Development of Novel Organometallic Complexes Derived from this compound
The sterically demanding nature of the tert-butyl groups in this compound significantly influences its reactivity and the stability of its resulting organometallic complexes. Research in this area has led to the synthesis and characterization of novel complexes, particularly with iron and cobalt carbonyls.
A notable example is the synthesis of (di-tert-butylacetylene)hexacarbonyldiiron, with the chemical formula [(CH₃)₃CC≡CC(CH₃)₃]Fe₂(CO)₆. This complex has been prepared and structurally characterized, providing insight into the coordination of sterically hindered diynes to metal centers. The corresponding cobalt complex, (di-tert-butylacetylene)hexacarbonyldicobalt, has also been reported.
The reaction of this compound with iron carbonyls leads to the formation of a diiron complex where the diyne ligand bridges two iron atoms. The structural analysis of the diiron complex reveals that the Fe₂(CO)₆ moiety has a mirror plane that includes the two iron atoms and two of the carbonyl groups. In this arrangement, one of the Fe(CO)₃ groups is rotated by approximately 60 degrees relative to the other.
Similarly, the reaction with cobalt carbonyls yields a dicobalt complex. In the cobalt analogue, the Co₂(CO)₆ group exhibits virtual C₂v symmetry. The formation of these binuclear complexes highlights the ability of the diyne to act as a bridging ligand, stabilizing the metal-metal bond.
The table below summarizes key data for these organometallic complexes derived from this compound.
Table 1: Selected Organometallic Complexes of this compound
| Compound Name | Chemical Formula | Metal Center(s) | Ligands |
|---|---|---|---|
| (Di-tert-butylacetylene)hexacarbonyldiiron | [(CH₃)₃CC≡CC(CH₃)₃]Fe₂(CO)₆ | Iron (Fe) | This compound, Carbonyl |
| (Di-tert-butylacetylene)hexacarbonyldicobalt | [(CH₃)₃CC≡CC(CH₃)₃]Co₂(CO)₆ | Cobalt (Co) | This compound, Carbonyl |
Catalysis and Reaction Selectivity in 2,2,7,7 Tetramethylocta 3,5 Diyne Transformations
Transition Metal Catalysis (e.g., Cu, Pt, Pd, Rh, Fe, Ru)
Transition metals are paramount in activating the alkyne bonds of 2,2,7,7-tetramethylocta-3,5-diyne for various transformations. Metals such as platinum (Pt), rhodium (Rh), palladium (Pd), and iron (Fe) have been shown to catalyze additions across the carbon-carbon triple bonds.
Specific examples include the use of platinum-based systems, such as Karstedt's catalyst, for hydrosilylation reactions. Furthermore, rhodium catalysts have been employed in electrochemical [2+2+2] cycloaddition reactions involving this compound. chem960.comchem960.com While direct catalytic examples with this specific diyne are sometimes specialized, a broader understanding comes from reactions on analogous sterically hindered diynes, which utilize a range of metals including cobalt (Co), iron (Fe), and ruthenium (Ru). acs.org
The choice between heterogeneous and homogeneous catalysis is fundamental in designing synthetic routes for diyne transformations. Each system presents a distinct set of advantages and disadvantages.
Homogeneous Catalysis : In these systems, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Homogeneous catalysts are often single-site in nature, which can lead to higher intrinsic activity and selectivity compared to their heterogeneous counterparts. qub.ac.uk This allows for reactions under milder conditions and can provide a high degree of control over the reaction outcome, which is crucial when dealing with multifunctional substrates like diynes. qub.ac.uk
Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for straightforward catalyst recycling. chem960.comqub.ac.uk However, heterogeneous catalysts often have a variety of active sites on their surface, which can lead to lower selectivity. qub.ac.uk
The development of "ideal" catalysts aims to merge the benefits of both systems: the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. chem960.com Strategies include anchoring homogeneous complexes onto solid supports or using nanoparticles and single-atom catalysts. chem960.com
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| State | Catalyst in the same phase as reactants | Catalyst in a different phase from reactants |
| Activity | Generally high, single-site catalysis | Can be lower, surface site heterogeneity |
| Selectivity | Generally high and tunable | Often lower |
| Reaction Conditions | Typically milder | Can be more forcing |
| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration |
| Recyclability | Often poor and costly | Simple and cost-effective |
| Stability | Can be less stable | Generally more stable and robust |
Ligand design is a cornerstone of modern homogeneous catalysis, allowing for precise control over the catalyst's electronic and steric properties, which in turn dictates its activity and selectivity. In the context of diyne reactions, ligands play a critical role in determining the regio- and stereochemical outcomes.
A compelling example is the platinum-catalyzed hydrostannylation of alkynes, a reaction analogous to those performed on diynes. Research has shown a profound relationship between the denticity of phosphine (B1218219) ligands and the stereochemical result. qub.ac.ukqub.ac.uk
Monodentate Ligands : Bulky monodentate phosphine ligands, such as XPhos, can lead to a high selectivity for the E-vinyl stannane, a product of anti-hydrometallation. qub.ac.ukqub.ac.uk
Bidentate Ligands : In contrast, bidentate phosphine ligands like BINAP, DPPF, and XantPhos predominantly yield the Z-vinyl stannane, resulting from syn-hydrometallation. qub.ac.ukqub.ac.uk
This ligand-dependent stereodivergence suggests the operation of different reaction mechanisms, highlighting the power of ligand choice to steer a reaction towards a desired isomer. qub.ac.uk Similarly, in palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been shown to offer improved stability and efficiency over traditional phosphine ligands due to their strong electron-donating nature and steric bulk. organic-chemistry.org
The stability and recyclability of catalysts are critical for sustainable and economically viable chemical processes. While homogeneous catalysts are prized for their selectivity, their recovery and reuse are often challenging. chem960.comqub.ac.uk Heterogeneous catalysts, being in a separate phase, are easily recovered by simple filtration and can often be reused for multiple cycles. chem960.comqub.ac.uk
Significant research efforts focus on "heterogenizing" homogeneous catalysts to combine their advantages. This involves immobilizing soluble catalyst complexes on solid supports like silica, polymers, or metal-organic frameworks (MOFs). qub.ac.uk For instance, silica-copper supported nanocatalysts have demonstrated excellent recyclability, being reusable for up to five consecutive runs with minimal loss of activity or copper leaching. qub.ac.uk This approach not only simplifies the process but also minimizes contamination of the final product with toxic metals, a crucial consideration for pharmaceutical applications. qub.ac.uk
Chelation-Assisted Catalysis in Diyne Reactions
Chelation-assisted catalysis is a powerful strategy that utilizes a directing group within the substrate to bind to the metal center, creating a cyclic intermediate. This intramolecular coordination can enhance catalytic efficiency and exert strong control over selectivity by positioning the substrate favorably for the desired transformation.
In reactions of alkynes and diynes, this approach can be highly effective. For example, rhodium(I) catalysis, assisted by a chelating agent like 2-amino-3-picoline, has been used for the intermolecular hydrative dimerization of terminal alkynes to form α,β-enones. nih.gov The chelating agent helps to organize the assembly of two alkyne molecules and a water molecule at the metal center. nih.gov Similarly, chelation is a key principle in suppressing unwanted side reactions, such as decarbonylation in rhodium-catalyzed hydroacylation. elsevierpure.com While specific examples involving this compound are not prevalent, the principle is broadly applicable to control reactions on its diyne core, particularly if a functional group capable of chelation were present in the molecule.
Control of Regioselectivity (e.g., α vs. β addition, internal vs. external C-C bond)
For a symmetric diyne like this compound, the primary regiochemical challenge in a mono-addition reaction is controlling the position of the incoming groups on a single alkyne unit (e.g., α vs. β addition). The steric hindrance from the tert-butyl groups plays a significant role in this process.
In the non-catalytic monohydroboration of this compound with disiamylborane (B86530), the reaction exhibits high regioselectivity. The boron atom adds to the internal carbon of the diyne system (the C4 or C5 position), which is the less sterically hindered of the two sp-hybridized carbons within the reacting alkyne unit. mdpi.com
In transition metal-catalyzed reactions, regioselectivity can be tuned by the choice of metal and ligands. For the hydrostannylation of alkynes, palladium catalysts typically yield β-vinyl stannanes. qub.ac.ukresearchgate.net However, the regiochemical outcome can be influenced by the steric and electronic properties of the ligands and substrates. qub.ac.uk For conjugated diynes, reactions can selectively occur at one of the two triple bonds, often dictated by steric factors. For instance, in unsymmetrical diynes, hydroboration preferentially occurs at the less sterically hindered alkyne. mdpi.com
| Reaction | Substrate | Catalyst/Reagent | Outcome | Ref |
| Hydroboration | This compound | Disiamylborane | High regioselectivity; Boron adds to the internal C-C bond (C4/C5) | mdpi.com |
| Hydrostannylation | Terminal Alkynes | Pd(0) complexes | Typically high selectivity for β-vinylstannane | qub.ac.ukresearchgate.net |
| Hydrostannylation | Hindered Enynes | Pd(0) complexes | High regioselectivity for β-isomers | researchgate.net |
Control of Stereoselectivity (e.g., Syn vs. Anti Addition, E/Z Isomerism)
Controlling stereoselectivity is crucial for creating specific isomers of the resulting alkenes from diyne transformations. The two main modes of addition across the triple bond are syn-addition, leading to a Z-alkene, and anti-addition, resulting in an E-alkene.
Non-catalytic hydroboration of this compound with disiamylborane proceeds with high stereoselectivity via a syn-addition of the B-H bond across one of the triple bonds. mdpi.com
Remarkably, transition metal catalysis offers a route to tune or even reverse this stereochemical outcome. As previously discussed in the context of ligand design (Section 7.1.2), the platinum-catalyzed hydrostannylation of propargylic alcohols provides a clear demonstration of stereodivergent synthesis. The choice of ligand directly controls whether the reaction proceeds via a syn or anti pathway. qub.ac.ukqub.ac.ukresearchgate.net
Syn-Addition : Bidentate phosphine ligands (e.g., DPPF, BINAP) with a PtCl₂ catalyst favor the formation of the Z-isomer. qub.ac.uk
Anti-Addition : A bulky monodentate ligand (e.g., XPhos) with the same platinum catalyst strongly favors the E-isomer. qub.ac.ukresearchgate.net
This level of control, allowing access to either the E or Z isomer of the product from the same starting material simply by changing the ligand, represents a sophisticated application of catalytic principles to achieve high stereoselectivity. qub.ac.uk
Future Directions and Emerging Research Avenues for 2,2,7,7 Tetramethylocta 3,5 Diyne
Exploration of New Reaction Classes and Transformative Processes
The reactivity of the conjugated diyne system in 2,2,7,7-tetramethylocta-3,5-diyne is a fertile ground for the discovery of novel chemical transformations. While classical applications of diynes in coupling reactions are well-established, future research is poised to explore more complex and transformative processes.
One promising area is the use of this compound in alkyne metathesis reactions for the synthesis of complex polyynes. The steric hindrance provided by the tert-butyl groups can be exploited to control the selectivity of these reactions, potentially leading to the formation of longer, conjugated polyynes with tailored properties. Research in this area has shown that bulky end-groups can favor the formation of triynes over the statistically more common diynes in the metathesis of diynes. chemrxiv.org This opens up possibilities for creating novel carbon-rich materials and molecular wires.
Furthermore, the development of novel cycloaddition reactions involving the diyne core is an active area of investigation. Beyond the well-known [2+2] and [4+2] cycloadditions, the exploration of higher-order cycloadditions or transition-metal-catalyzed cycloaddition cascades could lead to the synthesis of intricate polycyclic and cage-like structures. These new molecular architectures could find applications in medicinal chemistry and materials science.
| Reaction Class | Potential Products | Research Focus |
| Alkyne Metathesis | Polyyne chains, Macrocycles | Selective synthesis of longer conjugated systems |
| Cycloaddition Reactions | Polycyclic compounds, Cage structures | Exploration of novel cycloaddition pathways |
| Transition-Metal Catalysis | Functionalized polymers, Organometallic complexes | Development of new catalytic systems for diyne functionalization |
Integration into Supramolecular Chemistry and Nanomaterials
The rigid, linear structure of this compound makes it an ideal component for the construction of well-defined supramolecular assemblies and nanomaterials. Its integration into these systems can impart unique photophysical, electronic, and mechanical properties.
In the realm of supramolecular chemistry, this compound can serve as a rigid axle component in the synthesis of rotaxanes and catenanes. nih.gove-bookshelf.deresearchgate.net These mechanically interlocked molecules are at the forefront of research into molecular machines and switches. The diyne unit can act as a recognition site for macrocyclic "wheels" and its electronic properties can be modulated by external stimuli, leading to controlled motion at the molecular level. The synthesis of such systems often involves template-directed approaches, where non-covalent interactions guide the assembly of the interlocked components. nih.gov
The incorporation of this compound into the backbone of polymers can lead to the formation of novel nanomaterials. For instance, polymers containing this diyne unit can be designed to have high thermal stability, specific electronic conductivities, and interesting optical properties. The topochemical polymerization of diynes in the solid state is a well-known method for producing highly ordered polydiacetylene chains, and similar principles could be applied to create novel materials from this compound derivatives.
| Supramolecular System / Nanomaterial | Role of this compound | Potential Applications |
| Rotaxanes and Catenanes | Rigid axle or linker | Molecular machines, Molecular switches |
| Conjugated Polymers | Monomeric building block | Organic electronics, Sensors |
| Carbon Nanotube and Graphene Analogs | Precursor for carbon-rich structures | Advanced materials with novel electronic properties |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and other quantum chemical methods can be employed to gain insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives.
Advanced computational models can be used to predict the outcomes of unknown reactions, screen potential catalysts, and design new experiments. For example, calculating the transition state energies for different reaction pathways can help in identifying the most favorable conditions for a desired transformation. The NIST WebBook provides experimental data such as the ionization energy of this compound, which can be used to benchmark and validate computational methods. nist.govnist.gov
Furthermore, molecular dynamics simulations can be used to study the behavior of this compound within larger supramolecular assemblies or in the condensed phase. These simulations can provide valuable information about the conformational dynamics, intermolecular interactions, and self-assembly processes, which are crucial for the design of new materials with specific functions.
| Computational Method | Information Gained | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, Reaction energetics, Spectroscopic properties | Predicting reactivity, Guiding catalyst design |
| Ab initio methods | High-accuracy electronic structure | Benchmarking and validating other methods |
| Molecular Dynamics (MD) | Conformational dynamics, Intermolecular interactions | Simulating self-assembly, Predicting material properties |
Sustainable Synthesis and Green Chemistry Principles in Diyne Utilization
The development of sustainable and environmentally friendly methods for the synthesis and utilization of this compound is a critical aspect of modern chemical research. Applying the principles of green chemistry can help to minimize the environmental impact of chemical processes and promote the efficient use of resources.
Future research in this area will likely focus on the development of catalytic methods for the synthesis of this compound that avoid the use of stoichiometric reagents and minimize the generation of waste. For example, the development of highly efficient and recyclable catalysts for coupling reactions could significantly improve the atom economy of the synthesis.
Moreover, the use of greener reaction media, such as water or supercritical fluids, in place of volatile organic solvents is another important avenue of exploration. The design of reactions that can be performed under milder conditions (e.g., lower temperatures and pressures) will also contribute to a more sustainable chemical industry. The exploration of flow chemistry techniques for the synthesis and modification of diynes can also offer advantages in terms of safety, efficiency, and scalability.
| Green Chemistry Principle | Application to Diyne Chemistry | Research Goal |
| Atom Economy | Catalytic coupling reactions | Maximize the incorporation of starting materials into the final product |
| Use of Safer Solvents and Auxiliaries | Reactions in water or solvent-free conditions | Reduce the environmental impact of chemical processes |
| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Minimize energy consumption |
| Catalysis | Development of reusable and highly active catalysts | Improve reaction efficiency and reduce waste |
Q & A
Q. What are the primary synthetic routes for 2,2,7,7-tetramethylocta-3,5-diyne, and what are their yields?
The compound is synthesized via two main routes:
- Method 1 : Starting from 3,3-dimethyl-1-butyne, achieving near-quantitative yields (~99%) under optimized conditions .
- Method 2 : Utilizing phenylbromoacetylene and 2-methyl-3-butyn-2-ol, though specific yields are not reported in the available literature .
Characterization involves 1H NMR , 13C NMR , FT-IR , and mass spectrometry to confirm structure and purity. Key spectral data include: - 1H NMR (CDCl3) : δ 1.23 ppm (s, 18H, CH3 groups) .
- FT-IR : Strong absorption at 2141 cm⁻¹ (C≡C stretch) .
Q. How can researchers safely handle and store this compound?
The compound requires strict storage conditions to prevent degradation or hazards:
- Storage : Keep in a sealed container under inert gas (e.g., N2) at 2–8°C in a dry, dark environment .
- Safety Precautions :
- Avoid contact with oxidizers due to potential reactivity.
- Use PPE (gloves, goggles) to mitigate skin/eye irritation (GHS Category 2/2A) .
Q. What spectroscopic techniques are most effective for characterizing this diyne?
Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are critical:
- 1H/13C NMR : Confirms methyl group symmetry (δ 1.23 ppm) and alkyne carbons (δ 86.4 and 63.8 ppm) .
- FT-IR : Identifies triple bonds (2141 cm⁻¹) and methyl vibrations (2968–2864 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 162 (M⁺) with fragmentation patterns consistent with branched alkynes .
Advanced Research Questions
Q. How does steric hindrance in this compound influence its reactivity in hydroboration and hydrosilylation?
The bulky methyl groups dictate regioselectivity and reaction pathways :
- Hydroboration with Disiamylborane : Monohydroboration occurs at terminal carbons due to steric shielding of internal positions, yielding (Z)-enynes (47–50% after oxidation). Bishydroboration is suppressed .
- Hydrosilylation with Rh Nanoparticles : Bulky diynes favor mono-silylation (95% yield), while less hindered analogs undergo bis-silylation. Catalytic recycling is limited by metal leaching (e.g., Pt/TiO2 loses 78% activity after three cycles) .
Q. What role does this diyne play in transition-metal-catalyzed cross-coupling reactions?
The diyne serves as a rigid scaffold in metal-mediated syntheses:
- Copper(I) Cluster Formation : Co-crystallizes with Cu(OAc)₂·H₂O to form stable clusters, enabling structural studies of metal-alkyne interactions .
- Pt-Catalyzed Polymer Crosslinking : Reacts with 1,4-bis(methylphenylsilyl)benzene to form silylated enyne polymers under solvent-free conditions (70°C, 0.25 mol% Pt/TiO2) .
Q. How can researchers resolve contradictions in selectivity data for deuteration reactions involving this diyne?
Discrepancies arise from catalyst choice and substrate symmetry :
- Brown’s P2-Ni Catalyst : Enables regio- and stereoselective cis-deuteration of skipped diynes (key intermediates in Neuroprostane synthesis), achieving >90% selectivity .
- Rh vs. Pt Catalysts : Rh nanoparticles favor mono-functionalization, while Pt systems may over-reduce unless steric effects dominate. Validate selectivity via GC-MS and 2D NMR to distinguish mono-/bis-adducts .
Q. What computational methods support the prediction of thermodynamic properties for this compound?
Second-order group contribution (SOGC) models predict solid-state enthalpy of formation (ΔHf°) with high accuracy:
- Experimental ΔHf° : −306.6 kJ/mol (solid state, 298 K).
- SOGC Prediction : Matches experimental data (error: 0.0 kJ/mol), validated against analogous compounds (e.g., diphenylethyne, error: −9.7 kJ/mol) .
Q. Key Challenges & Future Directions
- Selectivity Control : Develop catalysts (e.g., chiral Ni complexes) to exploit steric effects for asymmetric syntheses.
- Thermal Stability : Study decomposition pathways under high-temperature conditions (e.g., polymer crosslinking).
- Ecological Impact : Assess biodegradation and toxicity using OECD guidelines, as limited data exist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
